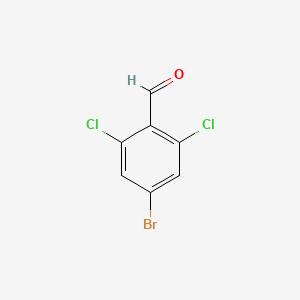

4-Bromo-2,6-dichlorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYQBYXIEVCPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzaldehyde is a halogenated aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive aldehyde group and three halogen substituents on the benzene ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, and purification, aimed at supporting its application in research and development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental sources, other values are based on computational predictions and estimations from structurally similar compounds due to the limited availability of specific experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | PubChem[1] |

| Molecular Weight | 253.90 g/mol | PubChem[1] |

| CAS Number | 111829-72-2 | ChemUniverse[2] |

| Appearance | White to light beige crystalline powder or needles (predicted) | |

| Melting Point | 75-85 °C (estimated) | |

| Boiling Point | 296.0 ± 40.0 °C at 760 mmHg (predicted) | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform. | |

| Density | No data available |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The following signals are predicted:

-

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm. This significant downfield shift is characteristic of aldehyde protons, which are strongly deshielded by the electronegative oxygen atom of the carbonyl group.

-

Aromatic Protons: The two chemically equivalent aromatic protons are expected to appear as a singlet in the region of δ 7.5-7.8 ppm. The exact chemical shift will be influenced by the combined electron-withdrawing effects of the two chlorine atoms and the bromine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to show the following key signals:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically between δ 185 and 195 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons.

-

The carbon bearing the aldehyde group (C-CHO).

-

The two carbons bearing the chlorine atoms (C-Cl), which will be equivalent.

-

The two carbons adjacent to the bromine atom, which will also be equivalent.

-

The carbon bearing the bromine atom (C-Br).

-

The exact chemical shifts of the aromatic carbons are influenced by the complex interplay of the electronic effects of the halogen and aldehyde substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a characteristic peak for aromatic aldehydes.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet), which are characteristic of the C-H bond of the aldehyde group.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

C-Br Stretch: An absorption band in the lower frequency region of the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the region of 800-900 cm⁻¹.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic rings and is a suitable method for the synthesis of this compound from 1-bromo-3,5-dichlorobenzene.[3][4]

Reaction Scheme:

Synthesis Workflow

Methodology:

-

Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent, a chloroiminium salt.[3][4]

-

Formylation: Dissolve 1-bromo-3,5-dichlorobenzene in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthetic and Purification Workflow

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

Methodology:

-

Solvent Selection: Select a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water is often a good starting point for aromatic aldehydes.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If necessary, add more hot solvent dropwise until a clear solution is obtained.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many halogenated aromatic compounds and aldehydes, it may be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel compounds in the pharmaceutical, agrochemical, and material science sectors. This technical guide provides a foundational understanding of its chemical properties and handling. While experimental data for some properties are limited, the provided information, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers. Further experimental investigation into its spectroscopic and toxicological properties will be beneficial for expanding its applications.

References

4-Bromo-2,6-dichlorobenzaldehyde: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2,6-dichlorobenzaldehyde, a halogenated aromatic aldehyde with significant applications in organic synthesis and the development of novel chemical entities. This document details its chemical and physical properties, synthetic methodologies, and potential applications, with a focus on its role as a versatile building block in the pharmaceutical and agrochemical industries.

Core Chemical Data

This compound, with the CAS number 111829-72-2 , is a trisubstituted benzaldehyde derivative.[1][2][3][4] Its structure incorporates a reactive aldehyde functional group and three halogen substituents on the benzene ring, which imparts unique chemical properties and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 111829-72-2 | [1][2][3][4] |

| Molecular Formula | C₇H₃BrCl₂O | [1][2][4][5] |

| Molecular Weight | 253.91 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [4] |

| Appearance | White crystalline solid | [5] |

| Purity | Typically ≥97% | [1] |

| Boiling Point (Predicted) | 296.0 ± 40.0 °C at 760 mmHg | [5] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the formylation of a corresponding di-substituted benzene ring.[5] Another potential pathway involves the direct halogenation of benzaldehyde, though this may present challenges with selectivity.[5]

General Experimental Protocol: Formylation of 1-bromo-3,5-dichlorobenzene

This protocol outlines a general procedure for the formylation of a halogenated benzene derivative, which can be adapted for the synthesis of this compound. This method utilizes an organolithium reagent to introduce the formyl group.

Materials:

-

1-Bromo-3,5-dichlorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1-bromo-3,5-dichlorobenzene dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Formylation: Anhydrous DMF (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules due to its reactive functional group and substituted aromatic ring.

-

Pharmaceutical Synthesis: This compound serves as a key building block for the synthesis of more complex molecules with potential biological activity.[5] The presence of bromo, chloro, and aldehyde groups offers multiple points for chemical modification, making it a candidate for investigation in medicinal chemistry.[5] Halogenated compounds, in general, are integral to many FDA-approved drugs.

-

Agrochemicals: The reactive nature of this compound makes it suitable for use in the development of new agrochemical formulations.[5]

-

Materials Science: The aromatic structure and halogen atoms could impart unique properties to materials derived from this compound, suggesting potential applications in materials science.[5]

-

Organic Synthesis: The aldehyde group readily participates in various condensation reactions, while the halogenated ring can undergo nucleophilic aromatic substitution and cross-coupling reactions such as Suzuki and Heck couplings, facilitating the formation of biaryl compounds.[5]

Caption: Reactivity pathways of this compound.

Safety and Handling

As with all halogenated organic compounds and aldehydes, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a potential irritant to the eyes, skin, and respiratory system.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring multiple reactive sites, allows for its incorporation into a wide array of complex molecules. The synthetic protocols and reactivity pathways outlined in this guide provide a foundation for researchers to explore the utility of this versatile compound in their own research and development endeavors.

References

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2,6-dichlorobenzaldehyde, alongside detailed experimental protocols for its synthesis and characterization. This information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Compound Data

This compound is a halogenated aromatic aldehyde.[1] Its structure, featuring a reactive aldehyde group and multiple halogen substituents, makes it a valuable intermediate for the synthesis of more complex molecules. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.90 g/mol |

| IUPAC Name | This compound |

| CAS Number | 111829-72-2 |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)Br |

| InChI | InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |

| InChIKey | FXYQBYXIEVCPHZ-UHFFFAOYSA-N |

Experimental Protocols

Synthesis: Vilsmeier-Haack Formylation of 1-Bromo-3,5-dichlorobenzene

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds to produce the corresponding aldehydes.[2][3][4][5] This protocol describes the synthesis of this compound from 1-Bromo-3,5-dichlorobenzene.

Reaction Scheme:

Materials:

-

1-Bromo-3,5-dichlorobenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate (NaOAc)

-

Deionized water

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-Bromo-3,5-dichlorobenzene in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).[2] The reaction temperature and time may need to be optimized depending on the reactivity of the substrate, ranging from 0 °C to 80 °C.[4]

-

Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate. Stir vigorously for 10-15 minutes.[2]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to yield pure this compound.[6]

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977 MS or equivalent with an Electron Ionization (EI) source.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless, 1 µL injection volume.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

-

Sample Preparation:

-

Dissolve 1-5 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure it is fully dissolved.

-

Transfer the solution to a GC vial for analysis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the compound.

Instrumentation and Conditions:

-

NMR Spectrometer: Bruker Avance 500 MHz or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.[7]

-

Add a small amount of TMS as an internal standard.

-

Cap the NMR tube and invert it several times to ensure the sample is completely dissolved and mixed.[7]

Expected ¹H and ¹³C NMR Spectral Data (in CDCl₃):

-

¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton (CHO) in the downfield region (around 9.8-10.5 ppm) and signals in the aromatic region corresponding to the two chemically non-equivalent aromatic protons.

-

¹³C NMR: The spectrum will show a signal for the carbonyl carbon of the aldehyde group (typically around 185-195 ppm) and signals for the aromatic carbons, with their chemical shifts influenced by the halogen substituents.[8]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization.

References

- 1. This compound | C7H3BrCl2O | CID 56604254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. youtube.com [youtube.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. orgsyn.org [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2,6-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromo-2,6-dichlorobenzaldehyde is a substituted aromatic aldehyde containing three halogen atoms: one bromine and two chlorine atoms.[1] This substitution pattern imparts unique electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of more complex chemical entities.[1] The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including condensations, oxidations, and reductions. The presence of halogens allows for participation in various cross-coupling reactions, further expanding its synthetic utility. Understanding the precise structure and spectroscopic characteristics of this compound is paramount for its effective use in research and development.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers for this compound is presented in the table below. This information is crucial for handling, characterization, and regulatory purposes.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 111829-72-2 | [2] |

| Molecular Formula | C₇H₃BrCl₂O | [2] |

| Molecular Weight | 253.90 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)Br | [2] |

| InChI Key | FXYQBYXIEVCPHZ-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 251.87443 Da | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| XLogP3 | 3.3 | [2] |

Synthesis and Experimental Protocols

The most probable synthetic route to this compound is through the formylation of a corresponding substituted benzene derivative, such as 1-bromo-3,5-dichlorobenzene. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

References

Spectroscopic Analysis of 4-Bromo-2,6-dichlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-2,6-dichlorobenzaldehyde. These predictions are derived from the analysis of substituent effects (bromo, chloro, and aldehyde groups) on the benzaldehyde scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent such as Chloroform-d (CDCl₃).

¹H NMR: The proton NMR spectrum is expected to be simple, featuring one signal for the aldehydic proton and one signal for the two equivalent aromatic protons.

-

Aldehydic Proton (CHO): The strong electron-withdrawing nature of the carbonyl group and the adjacent chlorine atoms will significantly deshield this proton, placing its chemical shift in the far downfield region, likely as a singlet.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring (at positions 3 and 5) are chemically equivalent due to the molecule's symmetry. They will appear as a single signal, a singlet, as there are no adjacent protons to cause spin-spin splitting. Their chemical shift will be influenced by the deshielding effects of the halogens and the aldehyde group.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons.

-

Carbonyl Carbon (C=O): This carbon will be highly deshielded and appear at the low-field end of the spectrum.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. The carbon bearing the aldehyde group (C1) and the carbon bearing the bromine atom (C4) will be readily identifiable. The two carbons bearing chlorine atoms (C2 and C6) will be equivalent, as will the two carbons bearing hydrogen atoms (C3 and C5).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic H | 10.2 - 10.5 | Singlet (s) | 1H |

| Aromatic H (H-3, H-5) | 7.6 - 7.8 | Singlet (s) | 2H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| Carbonyl C (C=O) | 188 - 192 | ||

| Aromatic C-Cl (C-2, C-6) | 138 - 142 | ||

| Aromatic C-CHO (C-1) | 134 - 137 | ||

| Aromatic C-H (C-3, C-5) | 131 - 134 | ||

| Aromatic C-Br (C-4) | 128 - 132 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong carbonyl stretch of the aldehyde and absorptions related to the substituted aromatic ring.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 2950 | C-H Stretch (Aldehydic) | Weak |

| 2750 - 2850 | C-H Stretch (Aldehydic, Fermi resonance) | Weak |

| 1700 - 1720 | C=O Stretch (Aldehyde) | Strong |

| 1550 - 1580 | C=C Stretch (Aromatic Ring) | Medium |

| 1450 - 1480 | C=C Stretch (Aromatic Ring) | Medium |

| 1000 - 1100 | C-Cl Stretch | Strong |

| 550 - 650 | C-Br Stretch | Medium |

Mass Spectrometry (MS)

The mass spectrum, typically acquired via Electron Ionization (EI), will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms.

-

Molecular Ion (M⁺·): The presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and two chlorine atoms (³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex isotopic cluster for the molecular ion. The most abundant peaks will be at m/z 252 (for C₇H₃⁷⁹Br³⁵Cl₂O), with other significant peaks at m/z 254, 256, and 258, reflecting the different isotopic combinations. The monoisotopic mass is calculated to be approximately 251.87 Da.[1]

-

Fragmentation: Key fragmentation pathways are expected to involve the loss of a hydrogen radical (M-1), the loss of the formyl group (M-29), and the loss of halogen atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Interpretation |

| 252, 254, 256, 258 | [C₇H₃BrCl₂O]⁺· | Molecular Ion (M⁺·) cluster |

| 251, 253, 255, 257 | [C₇H₂BrCl₂O]⁺ | Loss of a hydrogen radical (M-H)⁺ |

| 223, 225, 227, 229 | [C₆H₂BrCl₂]⁺ | Loss of the formyl radical (M-CHO)⁺ |

| 173, 175, 177 | [C₇H₃Cl₂O]⁺ | Loss of a bromine radical (M-Br)⁺ |

| 217, 219, 221 | [C₇H₃BrClO]⁺ | Loss of a chlorine radical (M-Cl)⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid aromatic aldehyde like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

-

To ensure high-quality spectra, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the thin solid film method, which is rapid and avoids interference from mulling agents.[4][5]

-

Sample Preparation:

-

Place a small amount (approx. 5-10 mg) of solid this compound into a small vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[4]

-

Using a pipette, apply one or two drops of the resulting solution to the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

-

Spectrum Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant absorption bands (peaks) with their corresponding wavenumbers (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for volatile and thermally stable compounds like substituted benzaldehydes.

-

Sample Preparation:

-

Prepare a dilute solution of the sample by dissolving approximately 1-2 mg of this compound in 1 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure it is homogeneous.

-

-

Instrumental Conditions (Typical):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium, with a constant flow rate of approximately 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.

-

Oven Temperature Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at a rate of 10-15 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.[6][7]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and expected fragments.

-

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion peak and analyze the isotopic cluster to confirm the presence and number of bromine and chlorine atoms.

-

Identify major fragment ions and propose fragmentation pathways to corroborate the structure.

-

Visualization of Workflow and Structure

The following diagrams, generated using DOT language, illustrate the logical workflow for spectroscopic analysis and the chemical structure of the target compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure with atom numbering for NMR assignments.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. NMR用溶媒 [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 7. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]

Solubility Profile of 4-Bromo-2,6-dichlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzaldehyde is a halogenated aromatic aldehyde with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a summary of the available solubility characteristics of this compound and presents a detailed experimental protocol for its quantitative determination.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.91 g/mol [1] |

| CAS Number | 111829-72-2 |

| Appearance | Solid (form may vary) |

| Predicted Boiling Point | 296.0 ± 40.0°C at 760 mmHg[1] |

| Estimated Melting Point | 75-85°C[1] |

| XLogP3 | 3.3[2] |

Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, qualitative assessments consistently indicate a pronounced lipophilic character, suggesting good solubility in less polar organic solvents.

Qualitative Solubility in Organic Solvents

The following table summarizes the observed qualitative solubility of this compound. This information is critical for initial solvent screening in synthetic and formulation applications.

| Solvent Type | Solvent Examples | Qualitative Solubility | Notes |

| Water | - | Practically Insoluble (<0.1 g/100 mL) | Typical for heavily halogenated aromatic compounds.[1] |

| Alcohols | Methanol, Ethanol | Easily Soluble | Alcohol-based solvents are often optimal for dissolution.[1] |

| Ketones | Acetone | Easily Soluble | Good compatibility is expected.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Easily Soluble | Good compatibility is expected.[1] |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing stock solutions for research.[1] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

3.1. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during equilibration.

3.2. Equilibration

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

To confirm that equilibrium has been established, it is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is reached when the concentration of the solute in the solution remains constant.

3.3. Sample Collection and Preparation

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. This allows the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature fluctuations that could alter the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

Analysis

4.1. High-Performance Liquid Chromatography (HPLC) Method

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the corresponding concentrations.

-

Sample Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.

-

Concentration Determination: Determine the concentration of this compound in the diluted sample using the calibration curve.

4.2. UV-Vis Spectrophotometry Method This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.

-

Calibration Curve: Prepare standard solutions and generate a calibration curve by plotting absorbance at the wavelength of maximum absorbance (λmax) against concentration.

-

Sample Analysis: Measure the absorbance of the diluted filtered sample.

-

Concentration Determination: Calculate the concentration from the calibration curve.

Calculation of Solubility

Calculate the concentration of the saturated solution, taking into account the dilution factor used during sample preparation. Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current literature, its qualitative profile indicates excellent solubility in a range of common organic solvents, a characteristic stemming from its lipophilic nature. For applications demanding precise solubility values, the provided detailed experimental protocol based on the isothermal shake-flask method offers a robust framework for researchers to generate reliable data. This information is crucial for advancing the use of this important chemical intermediate in research and development.

References

An In-depth Technical Guide to the Purity Analysis of 4-Bromo-2,6-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Bromo-2,6-dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring the purity of this starting material is critical for the successful synthesis of target molecules, as impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity of the final product. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and discusses potential process-related impurities and degradation products.

Potential Impurities in this compound

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation of the final product. The primary synthesis routes involve the formylation of a halogenated benzene derivative or the halogenation of benzaldehyde.[1]

A common synthetic pathway is the Vilsmeier-Haack formylation of 1,3-dibromo-2,4-dichlorobenzene.[1] Potential impurities from this process include:

-

Starting Materials: Unreacted 1,3-dibromo-2,4-dichlorobenzene.

-

Intermediates: Incompletely halogenated benzaldehydes.

-

Isomers: Positional isomers formed during the halogenation or formylation steps.

-

By-products: Compounds formed from side reactions, such as oxidation of the aldehyde to a carboxylic acid.

Another synthetic approach involves the bromination and chlorination of benzaldehyde.[1] This can lead to a different impurity profile, including:

-

Incompletely Halogenated Species: Such as 4-bromobenzaldehyde, 2,6-dichlorobenzaldehyde, and various bromo-chloro-benzaldehyde isomers.

-

Over-halogenated Species: Introduction of additional halogen atoms to the aromatic ring.

-

Oxidation Product: 4-Bromo-2,6-dichlorobenzoic acid.

The following diagram illustrates the potential formation of process-related impurities.

Analytical Methodologies for Purity Assessment

A multi-pronged approach utilizing various analytical techniques is recommended for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of the main component and its non-volatile impurities. A stability-indicating reverse-phase HPLC method is crucial for resolving the analyte from potential degradation products and process-related impurities.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 60 40 20 20 80 25 20 80 30 60 40 | 35 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

| Peak No. | Analyte | Retention Time (min) | Peak Area | Area % |

| 1 | 4-Bromo-2,6-dichlorobenzoic acid | 8.5 | 12,500 | 0.25 |

| 2 | 2,6-Dichlorobenzaldehyde | 10.2 | 8,000 | 0.16 |

| 3 | 4-Bromobenzaldehyde | 11.8 | 15,000 | 0.30 |

| 4 | This compound | 15.3 | 4,950,000 | 99.20 |

| 5 | 1,3-Dibromo-2,4-dichlorobenzene | 18.9 | 4,500 | 0.09 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the identification and quantification of volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Transfer Line Temperature: 280 °C

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-400 amu

-

| Retention Time (min) | Compound | Molecular Weight | Key Mass Fragments (m/z) | Area % |

| 8.2 | 2,6-Dichlorobenzaldehyde | 175 | 174, 145, 111, 75 | 0.15 |

| 9.5 | 4-Bromobenzaldehyde | 185 | 184, 156, 104, 76 | 0.28 |

| 11.7 | This compound | 254 | 253, 225, 145, 74 | 99.45 |

| 13.1 | 1,3-Dibromo-2,4-dichlorobenzene | 305 | 304, 225, 146 | 0.12 |

The fragmentation of aromatic aldehydes in EI-MS typically involves the loss of a hydrogen atom (M-1) and the formyl group (M-29). The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for the molecular ion and halogen-containing fragments, aiding in their identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific reference standard for each impurity. The purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

-

Instrumentation: NMR spectrometer (400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity, having signals that do not overlap with the analyte's signals (e.g., maleic anhydride, 1,3,5-trimethoxybenzene).

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

-

Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds to ensure full relaxation).

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

-

-

Data Processing:

-

Apply a line broadening of 0.3 Hz.

-

Carefully phase the spectrum.

-

Perform a baseline correction.

-

Integrate the well-resolved signals of both the analyte and the internal standard.

-

The purity of the analyte (Purity_analyte) can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

IS = Internal Standard

| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |

| Signal for Integration | Aldehyde proton (s) | Olefinic protons (s) |

| Chemical Shift (δ, ppm) | ~10.3 | ~7.1 |

| N | 1 | 2 |

| MW ( g/mol ) | 253.91 | 98.06 |

| m (mg) | 20.15 | 12.50 |

| Purity_IS (%) | 99.9 | |

| Integral (I) | 50.00 | 32.50 |

| Calculated Purity (%) | 99.3 |

Experimental Workflows

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a new batch of this compound.

Conclusion

A combination of chromatographic and spectroscopic techniques is essential for the robust purity assessment of this compound. HPLC provides quantitative information on the main component and non-volatile impurities, while GC-MS is invaluable for the identification of volatile impurities. qNMR offers a highly accurate method for determining the absolute purity. By employing these methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, leading to more reliable and reproducible outcomes in their research and development activities.

References

Potential applications of 4-Bromo-2,6-dichlorobenzaldehyde in organic synthesis

An In-depth Technical Guide to the Potential Applications of 4-Bromo-2,6-dichlorobenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of this compound as a versatile intermediate in organic synthesis, with a particular focus on its applications in the construction of complex bioactive molecules. The presence of a reactive aldehyde functionality, along with three halogen substituents on the aromatic ring, provides multiple avenues for synthetic transformations, making it a valuable building block in medicinal and agricultural chemistry.

Overview of Reactivity

This compound is an aromatic aldehyde characterized by significant steric hindrance around the formyl group due to the two ortho-chloro substituents. This steric crowding, combined with the electron-withdrawing nature of the halogens, influences its reactivity in common aldehyde transformations. While it can participate in a variety of condensation and coupling reactions, the reaction conditions often need to be tailored to overcome the steric hindrance. The bromo-substituent at the para-position also serves as a key handle for palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Key Synthetic Applications and Experimental Protocols

Detailed below are specific, documented applications of this compound in the synthesis of biologically active compounds.

Horner-Wadsworth-Emmons Reaction for the Synthesis of Thrombopoietin Receptor Agonists

A key application of this compound is in the synthesis of thrombopoietin receptor agonists, where it undergoes a Horner-Wadsworth-Emmons reaction to form a substituted acrylate derivative. This reaction is a crucial step in the construction of the core structure of these therapeutic agents.[1][2][3]

Reaction Scheme:

References

- 1. US8889722B2 - Pharmaceutical composition containing optically active compound having thrombopoietin receptor agonist activity, and intermediate therefor - Google Patents [patents.google.com]

- 2. US8530668B2 - Pharmaceutical composition containing optically active compound having thrombopoietin receptor agonist activity, and intermediate therefor - Google Patents [patents.google.com]

- 3. EP2184279B1 - Pharmaceutical composition containing optically active compound having thrombopoietin receptor agonist activity and intermediate thereof - Google Patents [patents.google.com]

4-Bromo-2,6-dichlorobenzaldehyde: A Versatile Scaffold for Kinase Inhibitors in Oncology

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

4-Bromo-2,6-dichlorobenzaldehyde, a halogenated aromatic aldehyde, is emerging as a valuable building block in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy. Its unique substitution pattern provides a rigid scaffold that can be strategically elaborated to target the ATP-binding sites of various kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. This technical guide explores the utility of this compound in the synthesis of potent anticancer agents, focusing on the generation of imidazole-based kinase inhibitors.

Introduction

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery. Kinases play a pivotal role in signal transduction pathways that govern cell growth, proliferation, and survival. The strategic substitution of a benzene ring with bromine and chlorine atoms, as seen in this compound, offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of synthesized molecules. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse compound libraries.

Synthesis of Bioactive Imidazole Derivatives

A key application of this compound is in the synthesis of substituted imidazole derivatives. The imidazole moiety is a well-established pharmacophore in numerous FDA-approved drugs and is known to interact with the hinge region of kinase ATP-binding sites. The van Leusen imidazole synthesis offers a robust and efficient method for the construction of the imidazole ring from aldehydes.

Van Leusen Imidazole Synthesis: A Powerful Tool

The van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to convert aldehydes into imidazoles in a one-pot reaction. This reaction proceeds through the formation of an intermediate aldimine, followed by cycloaddition of the deprotonated TosMIC and subsequent elimination of toluenesulfinic acid to yield the aromatic imidazole ring.[1][2] This methodology is particularly advantageous due to its operational simplicity and tolerance of a wide range of functional groups.

Featured Application: Synthesis of 2-(4-Bromo-2,6-dichlorophenyl)-1H-imidazole as a Kinase Inhibitor Scaffold

This section details the synthesis and potential biological activity of a representative imidazole derivative synthesized from this compound.

Experimental Protocol: Synthesis of 2-(4-Bromo-2,6-dichlorophenyl)-1H-imidazole

Materials:

-

This compound

-

Tosylmethyl isocyanide (TosMIC)

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation (in situ): To a solution of this compound (1.0 eq) in methanol, an excess of aqueous ammonia is added. The mixture is stirred at room temperature to facilitate the in situ formation of the corresponding aldimine.

-

Cycloaddition: Tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq) are added to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is partitioned between dichloromethane and water.

-

Extraction: The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-bromo-2,6-dichlorophenyl)-1H-imidazole.

Biological Activity and Kinase Inhibition

While specific biological data for 2-(4-bromo-2,6-dichlorophenyl)-1H-imidazole is not yet extensively published in peer-reviewed literature, the broader class of substituted imidazoles has demonstrated significant potential as kinase inhibitors. Numerous studies have reported the potent anticancer activities of imidazole-containing compounds.[3][4][5]

Table 1: Representative Kinase Inhibitory Activities of Substituted Imidazole Analogs

| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Phenyl-imidazole derivatives | BCR-ABL | <10 - 500 | [6] |

| Diaryl-imidazole derivatives | p38 MAP Kinase | 5 - 100 | |

| Triaryl-imidazole derivatives | EGFR, HER2, CDK2 | 10 - 300 | [7] |

| Imidazole-based compounds | Various oncogenic kinases | Varies | [8][9] |

Note: The data presented in this table are for representative imidazole-based kinase inhibitors and are intended to be illustrative of the potential of this compound class. Specific activities for derivatives of this compound would require dedicated experimental evaluation.

Mechanism of Action: Targeting Kinase Signaling Pathways

The anticancer effects of imidazole-based kinase inhibitors are often attributed to their ability to interfere with key signaling pathways that drive tumor growth and survival. One of the most critical pathways is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.

Below is a diagram illustrating the potential point of intervention for a kinase inhibitor derived from this compound within the MAPK signaling cascade.

Experimental Workflow for Kinase Inhibition Profiling

To evaluate the efficacy of newly synthesized compounds, a systematic experimental workflow is essential. This typically involves in vitro kinase assays followed by cell-based assays to confirm on-target activity and assess cellular effects.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

-

Reaction Setup: A reaction mixture is prepared containing the kinase of interest, its substrate (e.g., a specific peptide), ATP, and the test compound (imidazole derivative) at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Signal Detection: The luminescence is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its utility in constructing imidazole-based scaffolds, which are known to effectively target the ATP-binding site of various kinases, makes it a valuable tool for drug discovery programs in oncology. Further exploration of the structure-activity relationships of derivatives of this building block is warranted to develop next-generation targeted therapies for cancer. The logical progression from synthesis to rigorous biological evaluation, including in vitro and in vivo studies, will be crucial in unlocking the full therapeutic potential of compounds derived from this versatile chemical scaffold.

References

- 1. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. Imidazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brimr.org [brimr.org]

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichlorobenzaldehyde, a halogenated aromatic aldehyde with significant applications as a chemical intermediate. The document details its chemical and physical properties, outlines a probable synthesis protocol, and explores its potential role in the development of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its core structure consists of a benzene ring substituted with a bromine atom at the 4-position, two chlorine atoms at the 2- and 6-positions, and a formyl group (-CHO) at the 1-position. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | PubChem[2] |

| Molecular Weight | 253.90 g/mol | PubChem[2] |

| CAS Number | 111829-72-2 | Smolecule[3], PubChem[2] |

| Appearance | White crystalline solid | Smolecule[3] |

| XLogP3 | 3.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 251.87443 Da | PubChem[2] |

| Monoisotopic Mass | 251.87443 Da | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

| Heavy Atom Count | 11 | PubChem[2] |

| Formal Charge | 0 | PubChem[2] |

| Complexity | 189 | PubChem[2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the formylation of a substituted benzene ring. One of the most effective methods is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier-Haack Formylation of 1-Bromo-3,5-dichlorobenzene

Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool the flask in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Aromatic Substrate Addition: Dissolve 1-bromo-3,5-dichlorobenzene in a suitable anhydrous solvent (e.g., dichloromethane) and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition of the substrate, slowly warm the reaction mixture to room temperature and then heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Hydrolysis: The resulting mixture is then heated to hydrolyze the intermediate iminium salt to the aldehyde.

-

Isolation and Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

History and Discovery

The specific historical details regarding the initial discovery and synthesis of this compound are not well-documented in readily accessible scientific literature. It is likely that this compound was first synthesized as part of broader research into halogenated benzaldehyde derivatives and their applications as intermediates in organic synthesis. The development of formylation reactions, such as the Vilsmeier-Haack reaction, would have been a key enabler for the preparation of this and similar compounds.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of three halogen atoms and a reactive aldehyde group provides multiple sites for further chemical transformations.

The aldehyde functionality can undergo a variety of reactions, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the benzyl alcohol.

-

Reductive amination to form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

-

Condensation reactions to form Schiff bases, chalcones, and other derivatives.

The bromo and chloro substituents on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of C-C bonds and the construction of more complex molecular scaffolds.

While specific examples of commercially available drugs or agrochemicals directly synthesized from this compound are not prominently reported, its structural motifs are present in various biologically active compounds. For instance, halogenated phenyl rings are common in many pharmaceutical agents, contributing to their binding affinity and metabolic stability. The related compound, 2,6-dichlorobenzaldehyde, is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac and certain penicillins.[4] It is plausible that this compound could be utilized in the synthesis of novel analogs of existing drugs or as a key building block for new chemical entities with potential therapeutic applications.

Spectral Data Analysis (Predicted)

While experimental spectra for this compound are not widely available, a prediction of the key spectral features can be made based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) in the downfield region (around 10 ppm). The two aromatic protons would appear as a singlet in the aromatic region (around 7.5-8.0 ppm) due to the symmetrical substitution pattern.

-

¹³C NMR: The carbonyl carbon of the aldehyde group would be expected to have a chemical shift in the range of 190-200 ppm. The aromatic carbons would show distinct signals, with the carbon bearing the aldehyde group being the most downfield, followed by the halogen-substituted carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the region of 1700-1720 cm⁻¹. C-H stretching vibrations of the aldehyde and aromatic protons would be observed around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region (below 1000 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion. Fragmentation would likely involve the loss of the formyl group (CHO) and halogen atoms.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for use in the development of new pharmaceuticals and agrochemicals. Its polysubstituted aromatic structure provides a versatile platform for the introduction of diverse functional groups and the construction of complex molecular architectures. While its specific discovery and applications are not extensively documented, its chemical properties and reactivity make it a compound of interest for researchers and scientists in the field of organic synthesis and drug discovery. Further research into the applications of this compound could lead to the development of novel and effective chemical entities.

References

Reactivity Profile of the Aldehyde Group in 4-Bromo-2,6-dichlorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 4-Bromo-2,6-dichlorobenzaldehyde. This compound, a halogenated aromatic aldehyde, serves as a versatile building block in organic synthesis, with applications in the development of pharmaceuticals and materials science.[1] This document details the electronic and steric influences of the bromo and dichloro substituents on the aldehyde's reactivity. Key transformations of the aldehyde group, including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction, Knoevenagel condensation, and reductive amination, are discussed. Where available, experimental protocols for analogous systems are provided to guide synthetic efforts. Physicochemical properties and spectroscopic data are also presented to aid in the characterization of this compound and its derivatives.

Introduction

This compound is a white crystalline solid with the chemical formula C₇H₃BrCl₂O.[1] Its structure, featuring a highly functionalized benzene ring, makes it a valuable intermediate for the synthesis of complex organic molecules. The reactivity of this compound is primarily dictated by the interplay of three key features: the electrophilic aldehyde group, the bromo substituent at the para-position, and the two chloro substituents at the ortho-positions. While the bromo group offers a handle for cross-coupling reactions, this guide will focus specifically on the reactivity profile of the aldehyde moiety, which is significantly influenced by the electronic and steric effects of the halogen substituents.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below.[2]

| Property | Value |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.90 g/mol |

| Appearance | White crystalline solid[1] |

| CAS Number | 111829-72-2 |

Spectroscopic Characterization:

-

¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton in the downfield region (δ 9.5-10.5 ppm). The aromatic region will display two singlets corresponding to the two aromatic protons.

-

¹³C NMR: The carbonyl carbon of the aldehyde will appear as a characteristic signal in the range of δ 185-195 ppm.[3] The aromatic carbons will resonate in the δ 120-140 ppm region, with their specific shifts influenced by the halogen substituents.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be prominent in the region of 1690-1715 cm⁻¹. C-H stretching of the aldehyde group is expected around 2720 and 2820 cm⁻¹. Aromatic C-H and C-C stretching, as well as C-Br and C-Cl stretching vibrations, will also be present.

Influence of Substituents on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is a delicate balance of electronic and steric effects imposed by the halogen substituents.

Electronic Effects

Both chlorine and bromine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring, making the carbonyl carbon of the aldehyde group more electrophilic and, in principle, more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), which would decrease the electrophilicity of the carbonyl carbon. For halogens, the inductive effect generally outweighs the resonance effect.[4]

Steric Effects

The two chlorine atoms positioned ortho to the aldehyde group introduce significant steric hindrance. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the rate of reaction.[4] The overall reactivity of the aldehyde is therefore a trade-off between the activating electronic effect and the deactivating steric effect. For many reactions, especially those involving bulky nucleophiles, the steric hindrance from the ortho-chloro substituents is expected to be the dominant factor, leading to a decreased reaction rate compared to less substituted benzaldehydes.

Key Reactions of the Aldehyde Group

The aldehyde functional group is a versatile handle for a wide range of chemical transformations.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder reagents like sodium chlorite (NaClO₂) or Oxone®.[5][6] The presence of other sensitive functional groups on the molecule will dictate the choice of the oxidant.

Generic Experimental Protocol (Analogous System): A general method for the oxidation of aromatic aldehydes to carboxylic acids involves dissolving the aldehyde in a suitable solvent and treating it with an oxidizing agent. For example, 4-bromobenzaldehyde has been oxidized to 4-bromobenzoic acid using potassium permanganate.[6]

dot